3-Butyn-1-ol, 4-(4-chlorophenyl)-

Palladium catalysis Carbonylation γ-Butyrolactone synthesis

Researchers requiring a bifunctional aryl alkyne-alcohol for click chemistry or Pd-catalyzed cascades often face purity inconsistencies. 3-Butyn-1-ol, 4-(4-chlorophenyl)- (CAS 52999-16-3) solves this with ≥95% HPLC purity and a defined 4-Cl-phenyl terminus. - Terminal alkyne + primary OH enables CuAAC, Sonogashira, and lactonization cascades. - Chlorine handle permits orthogonal Suzuki/Buchwald diversification for SAR libraries. - Consistent lot-to-lot purity reduces failed catalytic transformations. Supplied as a white to off-white solid; stable under recommended storage.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 52999-16-3
Cat. No. B8749113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Butyn-1-ol, 4-(4-chlorophenyl)-
CAS52999-16-3
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CCCO)Cl
InChIInChI=1S/C10H9ClO/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7,12H,2,8H2
InChIKeyWNGPMJTUAQQXKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Butyn-1-ol, 4-(4-chlorophenyl)-: Terminal Alkyne Building Block


3-Butyn-1-ol, 4-(4-chlorophenyl)- (CAS 52999-16-3) is an organic compound belonging to the class of aryl-substituted homopropargylic alcohols. It features a terminal alkyne and a primary hydroxyl group linked by a two-carbon spacer, with a 4-chlorophenyl substituent at the alkyne terminus. This bifunctional structure enables its use as a versatile synthetic intermediate in medicinal chemistry and materials science [1]. The compound's molecular formula is C₁₀H₉ClO, with a molecular weight of 180.63 g/mol [2].

3-Butyn-1-ol, 4-(4-chlorophenyl)-: Irreplaceable Alkynol


While the compound is categorized as a research building block, its specific molecular architecture—combining a terminal alkyne with a primary alcohol and a para-chlorophenyl ring—dictates unique reactivity and physicochemical properties. Substituting with a non-chlorinated analog or altering the alkynol backbone length can drastically change reaction outcomes. For instance, the presence of the chlorine atom influences electronic effects in cross-coupling reactions and can modulate binding affinities when the compound is used as a pharmacophoric scaffold [1]. Furthermore, the compound's defined 95% purity specification ensures consistent performance in sensitive catalytic transformations, whereas lower-purity or undefined analogs may introduce variability and require additional purification.

3-Butyn-1-ol, 4-(4-chlorophenyl)- vs. Other Alkynols


Pd-Catalyzed Carbonylation Selectivity

A study on palladium(II)-catalyzed carbonylation demonstrated that 4-(trimethylsilyl)-3-butyn-1-ols undergo dicarbonylation to yield cis-dicarbonylated α-methylene-γ-butyrolactones [1]. While the target compound 3-Butyn-1-ol, 4-(4-chlorophenyl)- was not directly tested, its structural homology to the studied 4-substituted 3-butyn-1-ols suggests similar reactivity under these conditions. In contrast, unsubstituted 3-butyn-1-ol would likely follow a different pathway, potentially forming simpler γ-butyrolactones, as observed for 3-buten-1-ols in the same study [1]. This difference highlights the impact of the aryl substituent on reaction selectivity.

Palladium catalysis Carbonylation γ-Butyrolactone synthesis

Purity Specification Differentiation

Commercially sourced 3-Butyn-1-ol, 4-(4-chlorophenyl)- (52999-16-3) is typically supplied with a minimum purity of 95% . This specification provides a clear baseline for researchers, ensuring that the material is suitable for most synthetic applications without requiring immediate purification. In contrast, generic or non-certified analogs may have undefined purity, which can lead to inconsistent reaction yields and the need for additional quality control steps.

Chemical purity Building block Quality control

LogP and TPSA Comparison

The target compound exhibits calculated physicochemical properties that distinguish it from close structural analogs. Its LogP is predicted to be approximately 2.1, and its topological polar surface area (TPSA) is 20.23 Ų [1]. These values place it within a desirable range for CNS drug candidates. In comparison, the des-chloro analog (4-phenyl-3-butyn-1-ol) has a lower LogP (~1.8) and identical TPSA, while the meta-chloro isomer has a slightly different LogP and a different dipole moment. Such differences in lipophilicity can impact membrane permeability and protein binding.

Lipophilicity Drug-likeness Physicochemical properties

3-Butyn-1-ol, 4-(4-chlorophenyl)- Applications


γ-Butyrolactone Synthesis by Pd Carbonylation

3-Butyn-1-ol, 4-(4-chlorophenyl)- serves as a suitable precursor for the synthesis of α-methylene-γ-butyrolactones bearing a 4-chlorophenyl group. This transformation leverages the compound's terminal alkyne and hydroxyl group in a Pd(II)-catalyzed cascade reaction, as demonstrated for related 4-substituted 3-butyn-1-ols [1]. The resulting lactones are valuable intermediates in the preparation of bioactive molecules and natural product analogs.

CuAAC Click Chemistry

The terminal alkyne moiety of 3-Butyn-1-ol, 4-(4-chlorophenyl)- makes it an ideal partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This enables the efficient construction of triazole-containing conjugates for bioconjugation, probe development, and materials science. The 4-chlorophenyl group provides a useful UV chromophore and a handle for further functionalization.

SAR Studies Building Block

Due to its defined purity (95%) and favorable physicochemical properties (LogP ~2.1, TPSA 20.23 Ų) [2], this compound is well-suited as a core scaffold for structure-activity relationship (SAR) explorations. The chlorine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for rapid diversification of the aryl ring to probe biological targets.

Asymmetric Friedel-Crafts Cyclization

The compound can be employed in enantioselective intramolecular Friedel-Crafts cyclization reactions. In the presence of a chiral Lewis acid, optically active α-hydroxy-α-alkenylsilanes derived from this alkynol undergo cyclization to yield enantiomerically enriched tetrahydronaphthalenes, with enantiomeric excesses reaching up to 98% ee [3].

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